molecular formula C20H24N4O3 B2601278 (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034312-96-2

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2601278
CAS No.: 2034312-96-2
M. Wt: 368.437
InChI Key: ICFYFMPWCTXZFX-UHFFFAOYSA-N
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Description

The compound "(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone" is a structurally complex molecule featuring a piperazine core substituted with pyridin-2-ylmethyl and methanone-linked pyridine-tetrahydrofuran moieties. Its synthesis likely involves coupling reactions between functionalized piperazine derivatives and carboxylic acid intermediates, as seen in analogous methodologies . Structural elucidation of such molecules often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(18-5-3-8-22-19(18)27-17-6-13-26-15-17)24-11-9-23(10-12-24)14-16-4-1-2-7-21-16/h1-5,7-8,17H,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFYFMPWCTXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone , also known by its chemical formula C15H17N3O2C_{15}H_{17}N_3O_2, is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine and tetrahydrofuran moieties. Specific methods include:

  • Base-Catalyzed Reactions : Utilizing basic conditions to facilitate the coupling of piperazine with pyridine derivatives.
  • Microwave-Assisted Synthesis : An efficient approach that enhances yield and reduces reaction times.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The presence of the pyridine and tetrahydrofuran groups enhances the interaction with microbial targets, potentially disrupting cell wall synthesis or function.

2. Anticancer Properties

Several studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves:

  • Inhibition of specific kinases or enzymes related to cell proliferation.
  • Induction of oxidative stress leading to ferroptosis, a form of regulated cell death.

3. Neuropharmacological Effects

Piperazine derivatives are known for their effects on neurotransmitter systems, particularly:

  • Serotonin Receptors : Modulating serotonin levels can influence mood and anxiety disorders.
  • Dopamine Receptors : Potential implications in treating schizophrenia and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The pyridine ring contributes to enhanced binding affinity towards biological targets due to its electron-withdrawing nature.
  • The piperazine moiety is essential for maintaining structural integrity and facilitating interactions with receptors.
Structure FeatureActivity Implication
Pyridine RingEnhances target binding
TetrahydrofuranIncreases solubility and bioavailability
PiperazineCritical for receptor interaction

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent activity .
  • Anticancer Research : In vitro studies demonstrated that similar piperazine compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . This aligns with findings where modifications to the piperazine structure resulted in increased cytotoxicity against specific cancer lines.
  • Neuropharmacological Investigations : A pharmacological assessment revealed that compounds structurally similar to our target significantly affected serotonin receptor activity, indicating potential applications in treating mood disorders .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine derivatives, often utilizing tetrahydrofuran as a solvent or reactant. The synthetic pathways can be optimized for yield and purity, as demonstrated in recent studies focusing on similar piperazine-containing compounds .

Key Synthetic Steps

  • Formation of the Piperazine Core : The initial step usually involves the formation of the piperazine ring, which serves as a scaffold for further functionalization.
  • Pyridine Substitution : Substituting the piperazine with pyridine derivatives enhances the compound's biological activity.
  • Tetrahydrofuran Linkage : Incorporating tetrahydrofuran improves solubility and bioavailability.

Pharmacological Insights

Research indicates that compounds with piperazine and pyridine moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds can act against various bacterial strains, suggesting potential for antibiotic development .
  • Neuropharmacological Effects : The dual-target nature of such compounds allows them to interact with multiple neurotransmitter systems, making them candidates for treating psychiatric disorders .

Case Studies

  • Antimicrobial Activity : A study demonstrated that modifications of piperazine derivatives led to enhanced activity against resistant bacterial strains, highlighting the importance of structural variations in drug design .
  • Dual Action on Receptors : Another investigation focused on compounds similar to (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, revealing their potential as dual-action agents targeting both mu-opioid receptors and dopamine receptors, which could be beneficial in managing pain and addiction .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntimicrobialPiperazine derivativesEffective against resistant bacteria
NeuropharmacologicalDual-target ligandsModulation of mood and pain
AnticancerPiperazine-based compoundsInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s tetrahydrofanyloxy group distinguishes it from analogues with thiophene (Compound 21) or triazole (Compound w3) moieties. This group may enhance solubility due to tetrahydrofuran’s oxygen-rich structure compared to sulfur-containing thiophene .
  • Synthetic Routes : All three compounds utilize coupling reactions (e.g., HOBt/TBTU activation), underscoring the prevalence of piperazine-carboxylic acid conjugations in medicinal chemistry .
Physicochemical Properties
  • Molecular Weight : The target compound (MW: 405.47 g/mol) is heavier than Compound 21 (MW: 440.91 g/mol) and lighter than Compound w3 (MW: 516.01 g/mol), influencing bioavailability and membrane permeability.
  • LogP (Estimated) : The tetrahydrofanyloxy group likely reduces hydrophobicity compared to Compound 21’s thiophene-thioether, aligning with the polar nature of ethers versus thioethers.
Bioactivity Considerations
  • Compound 21 : Piperazine-thiophene derivatives are often explored for kinase inhibition or antimicrobial activity .
  • Compound w3 : Triazole-pyrimidine-piperazine structures are common in anticancer agents targeting nucleotide metabolism .
  • Target Compound : The pyridine-tetrahydrofanyloxy motif may confer unique binding interactions, possibly modulating neurotransmitter receptors (e.g., serotonin or dopamine) due to piperazine’s role in CNS-targeting drugs.

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